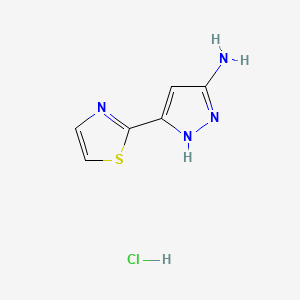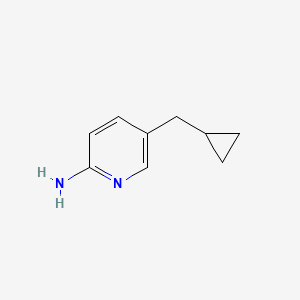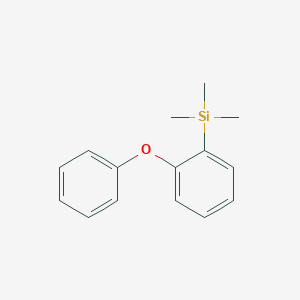
Trimethyl(2-phenoxyphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenoxyphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenoxyphenyl)silane typically involves the reaction of 2-phenoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Phenoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-phenoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenoxyphenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.
Mecanismo De Acción
The mechanism of action of Trimethyl(2-phenoxyphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The phenoxy group can also influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(2-methoxyphenyl)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl(2-phenoxyphenyl)silane is unique due to the presence of the 2-phenoxyphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
17049-42-2 |
|---|---|
Fórmula molecular |
C15H18OSi |
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
trimethyl-(2-phenoxyphenyl)silane |
InChI |
InChI=1S/C15H18OSi/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clave InChI |
BKZXKAWZSQZYIA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



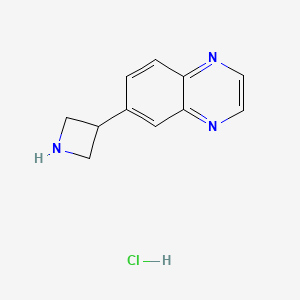
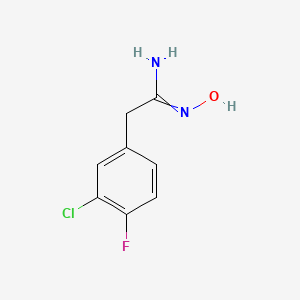
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
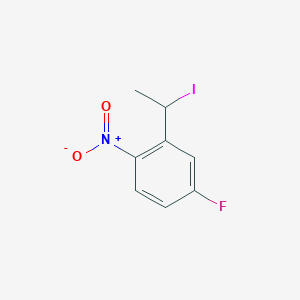
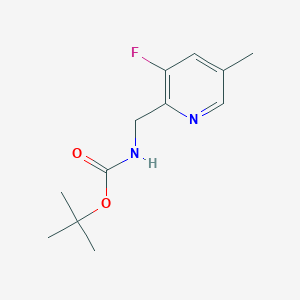
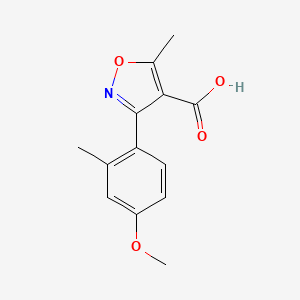
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)

![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
